sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate
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Overview
Description
Sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate, also known as Ecabet sodium, is a compound with significant medicinal properties. It is primarily used in the treatment of dry eye syndrome and gastric ulcers. The compound increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, which helps in lubrication and moisture retention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate involves multiple steps. The starting materials typically include phenanthrene derivatives, which undergo sulfonation, carboxylation, and alkylation reactions under controlled conditions. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different pharmacological properties .
Scientific Research Applications
Sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its role in mucin production.
Medicine: Used in the treatment of dry eye syndrome and gastric ulcers. It is also being researched for its potential in treating other mucosal disorders.
Industry: Employed in the formulation of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate involves its interaction with mucin-producing cells. The compound stimulates the production of mucin by conjunctival goblet cells and corneal epithelia, enhancing the lubrication and moisture retention of the ocular surface. This action helps alleviate symptoms of dry eye syndrome and promotes healing of gastric ulcers by protecting the mucosal lining .
Comparison with Similar Compounds
Similar Compounds
- Sodium (4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate
- Sodium (4bS,8R,8aR)-2-isopropyl-8-(methoxycarbonyl)-4b-methyl-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate
Uniqueness
What sets sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate apart from similar compounds is its dual action in both ocular and gastric applications. Its ability to enhance mucin production makes it particularly effective in treating dry eye syndrome and gastric ulcers, providing a unique therapeutic advantage .
Properties
Molecular Formula |
C20H27NaO5S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
sodium;(4bS,8R)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate |
InChI |
InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17?,19-,20-;/m1./s1 |
InChI Key |
RCVIHORGZULVTN-QIUHFKMCSA-M |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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